Phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related phosphonium compounds involves multistep reactions with specific precursors. For instance, the synthesis of (1H-benzimidazol-2-yl-methyl)phosphonate involves reacting 2-chloromethylbenzimidazole with ethylchloroformate, followed by treatment with trimethyl phosphite and hydrolysis with aqueous HBr to obtain the desired product (Sánchez-Moreno et al., 2003). Another example includes the synthesis of O6-(benzotriazol-1-yl)inosine derivatives through a reaction between sugar-protected or unprotected inosine or 2'-deoxyinosine nucleosides and 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), demonstrating the formation of a phosphonium salt intermediate (Bae & Lakshman, 2007).

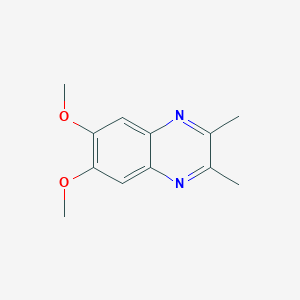

Molecular Structure Analysis

The molecular structure of phosphonium compounds is often determined through spectroscopic methods, such as NMR spectroscopy and X-ray analysis, which provide insights into the compound's conformation and geometry. For example, the structure of synthesized phosphonium salts was elucidated using NMR spectroscopy and X-ray analysis, revealing the presence of a 1,4-dihydroxybenzo fragment in the molecule (Khasiyatullina et al., 2017).

Chemical Reactions and Properties

Phosphonium salts participate in various chemical reactions, such as the Arbuzov reaction, where aryl phosphonates are synthesized through the coupling of aryl radicals with trivalent phosphites, showcasing the reactivity of these compounds in forming C–P bonds (Shaikh, Düsel, & König, 2016).

Physical Properties Analysis

Phosphonium salts' physical properties, such as melting points and thermal stability, are critical for their application in various fields. For instance, tetra-n-butylphosphonium benzimidazolate ([P4444][BzIm]) demonstrates a melting point of 55 °C and good thermal stability up to 300 °C (Tsuji & Ohno, 2012).

Chemical Properties Analysis

The chemical properties of phosphonium salts, such as their reactivity in nucleophilic substitution reactions (S_NAr), enable the efficient synthesis of cyclic amidines and guanidines from cyclic amides and ureas, showcasing the versatility of these compounds in organic synthesis (Wan et al., 2007).

Scientific Research Applications

Corrosion Inhibition

Phosphonium-based salts, in combination with benzotriazole derivatives, have demonstrated significant effectiveness as corrosion inhibitors for various metals. Kuznetsov's (2020) review highlights the adsorption of 1,2,3-benzotriazole (BTA) and its derivatives on metals like iron and steel, showcasing their ability to inhibit corrosion across a wide pH range. This includes their role in forming protective layers and improving the efficiency of anti-corrosion measures in corrosive environments (Kuznetsov, 2020).

Water Treatment

In the context of drinking water production, phosphonates, including those derived from phosphonium salts, are utilized as antiscalants to prevent salt precipitation on reverse osmosis membranes. Armbruster et al. (2019) characterized phosphonate-based antiscalants, identifying significant amounts of phosphorous contaminants and emphasizing the importance of comprehensive characterization for environmental safety and efficacy in water treatment processes (Armbruster, Müller, & Happel, 2019).

Material Synthesis

The synthesis and applications of phosphonic acids, which share functional groups with phosphonium salts, were reviewed by Sevrain et al. (2017). These acids find applications in drug design, bone targeting, material functionalization, and as catalysts in various chemical reactions, illustrating the broad utility of phosphorus-containing compounds in material science (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Ionic Liquids

Ionic liquids, including phosphonium-based salts, have been extensively studied for their unique properties and applications in extraction, separation, and catalysis. Vidal, Riekkola, and Canals (2012) reviewed the use of ionic liquid-modified materials in solid-phase extraction and chromatography, highlighting the versatile roles of phosphonium ions in enhancing material properties for analytical applications (Vidal, Riekkola, & Canals, 2012).

properties

IUPAC Name |

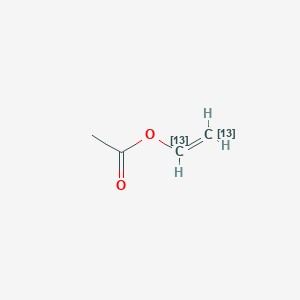

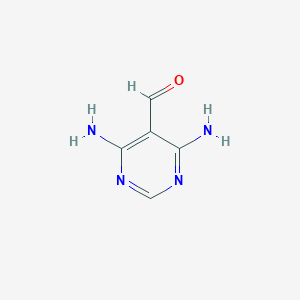

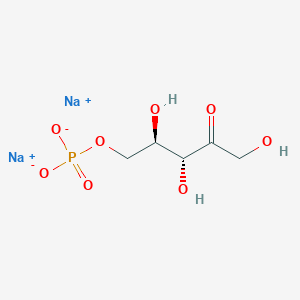

benzotriazol-2-ide;tetrabutylphosphanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.C6H4N3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-4-6-5(3-1)7-9-8-6/h5-16H2,1-4H3;1-4H/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGVHKXCHHMPRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.C1=CC2=N[N-]N=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylphosphonium Benzotriazolate | |

CAS RN |

109348-55-2 |

Source

|

| Record name | Tetrabutylphosphonium benzotriazolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109348-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)